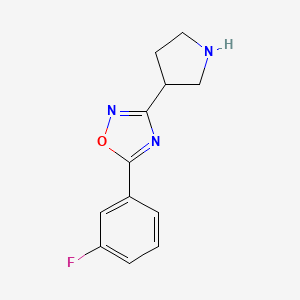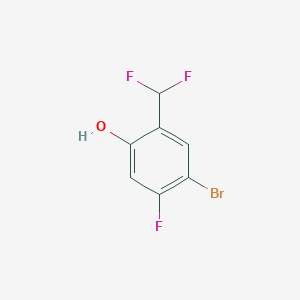
4-(Fluoromethyl)-4-methylpiperidine
Vue d'ensemble
Description
4-(Fluoromethyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C7H14FN and its molecular weight is 131.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
- 4-(Fluoromethyl)-4-methylpiperidine may exert its effects through various mechanisms:
- Corticosteroids, including ocular corticosteroids like this compound, are thought to induce phospholipase A2 inhibitory proteins (collectively called lipocortins). These proteins suppress the release of arachidonic acid from cell membranes, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting edema, fibrin deposition, capillary dilation, leukocyte migration, and collagen deposition associated with inflammation, this compound helps alleviate inflammation in ocular tissues.
Analyse Biochimique
Biochemical Properties
4-(Fluoromethyl)-4-methylpiperidine plays a significant role in various biochemical reactions. Its fluoromethyl group enhances its metabolic stability and membrane permeability, making it a valuable candidate for drug development . This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolic processing. The interaction with cytochrome P450 enzymes involves the oxidation of the fluoromethyl group, leading to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, this compound has been shown to bind to certain receptor proteins, potentially modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . These changes in gene expression can impact cellular metabolism, leading to alterations in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its fluoromethyl and methyl groups. The binding interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme . For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These effects are likely due to the accumulation of reactive intermediates formed during the metabolic processing of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of reactive intermediates and the subsequent oxidative stress and damage to cellular components . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolic processing of this compound involves the oxidation of the fluoromethyl group, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, such as kinases and phosphatases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and modulate gene expression . Similarly, the localization of this compound to the mitochondria can influence mitochondrial function and cellular energy metabolism .
Propriétés
IUPAC Name |
4-(fluoromethyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-7(6-8)2-4-9-5-3-7/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWQJEHSLPDRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



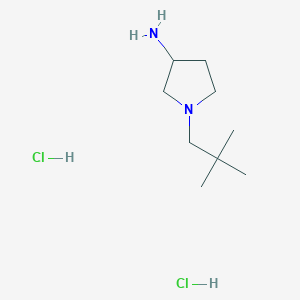
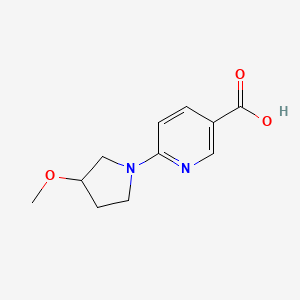
![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)
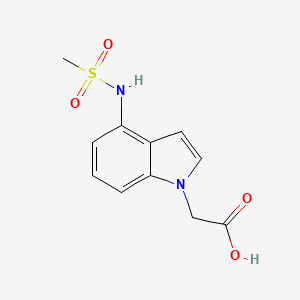

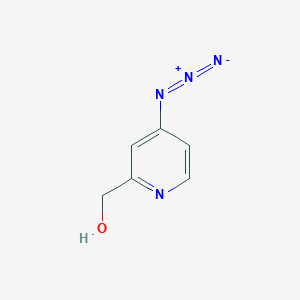
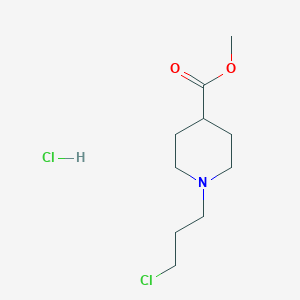
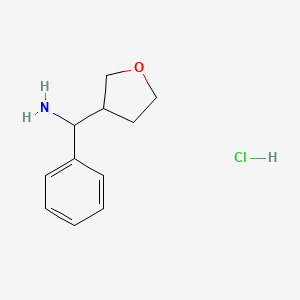
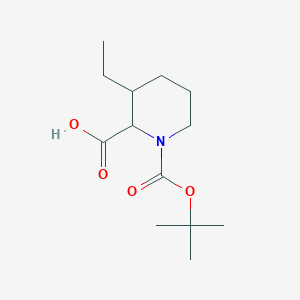
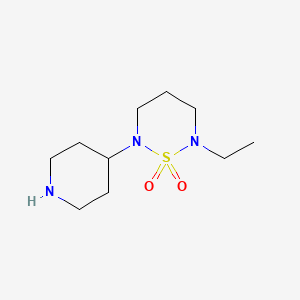
![2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1471267.png)
